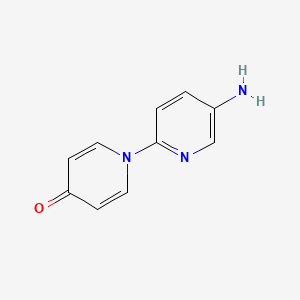![molecular formula C12H16ClNO3 B1528284 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1607326-61-3](/img/structure/B1528284.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride
Descripción general
Descripción
“2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClNO3 . It is a product offered for research purposes .
Molecular Structure Analysis
The molecular weight of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” is 257.71 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” are not fully detailed in the search results. The compound has a molecular weight of 257.71 . More specific properties such as boiling point, density, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has led to the development of novel synthetic routes and characterization of compounds related to 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride showcases the compound's role as an intermediate in producing biologically active heterocyclic compounds. This synthesis emphasized the advantages of shortening reaction times, mild conditions, and high yield, highlighting its significance in pharmaceutical chemistry (Cheng Chuan, 2011).
Antimicrobial Activity
The compound's utility extends to antimicrobial applications, as seen in the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues. These compounds, derived from hydroxyphenylacetic acid, demonstrated superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin. This research opens avenues for developing new antimicrobial agents leveraging the chemical backbone of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride (H. Jayadevappa et al., 2012).
Catalytic and Biological Activities
Exploring the catalytic and biological activities of compounds derived from 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride, research has identified potential applications in bio-relevant catalysis and antimicrobial activities. For instance, metal-organic architectures assembled from multifunctional polycarboxylates involving similar structural motifs have shown efficacy in alkane oxidation, highlighting the compound's potential in catalysis and environmental remediation efforts (Jinzhong Gu et al., 2019).
Role in Hydrochloric Acid Medium
The investigation into N-[Morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium reveals another dimension of application. Demonstrating more than 90% inhibition efficiency, this research underscores the compound's potential in industrial applications, particularly in protecting metal surfaces from corrosion (A. Nasser & M. A. Sathiq, 2016).
Propiedades
IUPAC Name |
2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJTYHLWXOQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




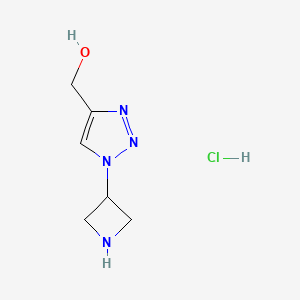
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
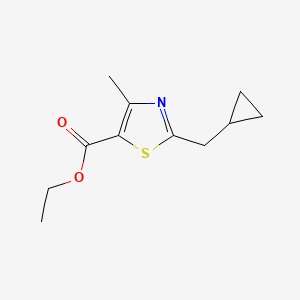


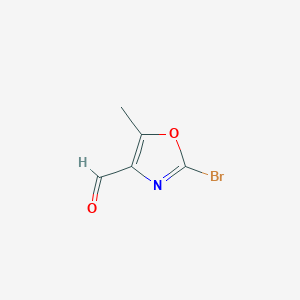
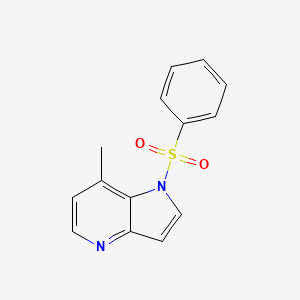
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
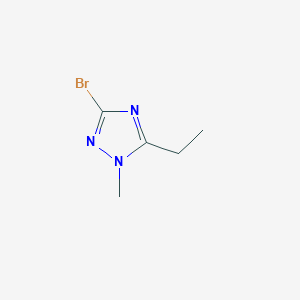
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
